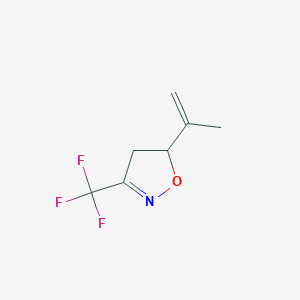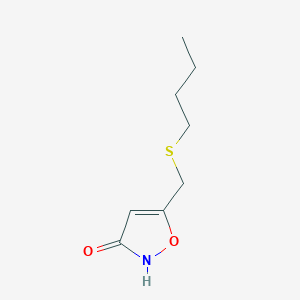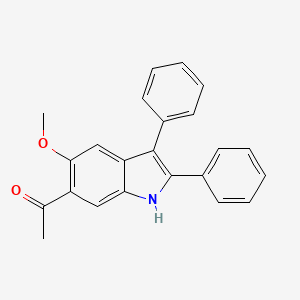
(R)-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core structure, which is often associated with significant biological activity. The presence of the p-tolylsulfinyl group adds to its chemical diversity, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the p-Tolylsulfinyl Group: This step often involves the oxidation of a p-tolylthioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound’s indolizine core is known for its biological activity, making it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism by which ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one exerts its effects depends on its interaction with molecular targets. The indolizine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The p-tolylsulfinyl group can enhance the compound’s binding affinity or specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Sulfinyl Compounds: Molecules featuring sulfinyl groups attached to different core structures.
Uniqueness
What sets ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one apart is the combination of the indolizine core with the p-tolylsulfinyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(7R)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m1/s1 |
Clave InChI |
WRRMLXQFNJYHBC-ZRIYNBNISA-N |
SMILES isomérico |
C[C@@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)


